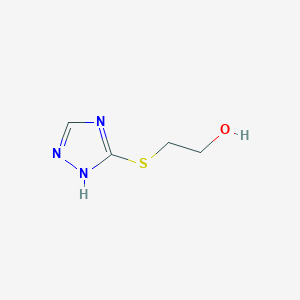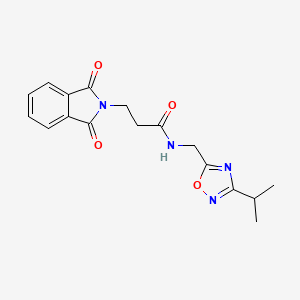
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is a compound that features a triazole ring, a sulfur atom, and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol typically involves the alkylation of 1H-1,2,4-triazole-3-thiol with an appropriate alkylating agent. One common method is the reaction of 1H-1,2,4-triazole-3-thiol with 2-chloroethanol in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, bases, and alkylating agents can be adjusted to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then be further reacted with other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to the biological activity of the triazole ring.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is largely dependent on its interaction with biological targets. The triazole ring can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The sulfur atom can also participate in redox reactions, contributing to the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole-3-thiol: The parent compound, which lacks the ethanol group.
2-(1H-1,2,4-triazol-1-yl)ethanol: A similar compound where the sulfur atom is replaced with a nitrogen atom.
1,2,4-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is unique due to the presence of both a sulfur atom and an ethanol group, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c8-1-2-9-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDDEVGIAWLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione](/img/structure/B2670671.png)
![3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2670672.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2670673.png)
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2670678.png)

![3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2670680.png)

![N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2670682.png)
![1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2670684.png)

![N-(2-methoxy-5-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2670687.png)

![4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2670691.png)
